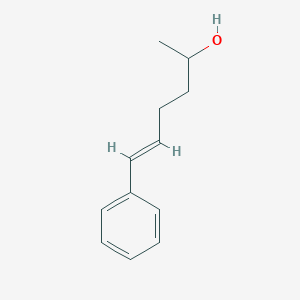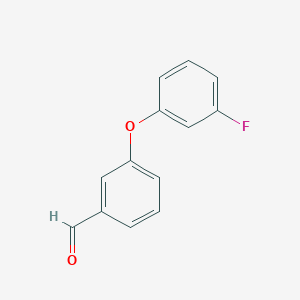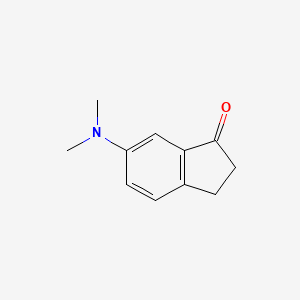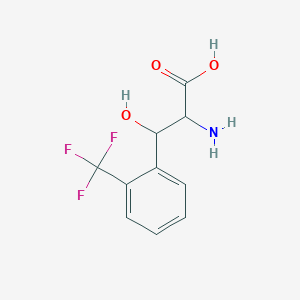
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is a derivative of phenylalanine, an essential amino acid, and features a trifluoromethyl group, which is known for its unique chemical properties and biological activities . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired product is obtained with high efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce primary amines .
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural similarity to phenylalanine makes it useful in studying enzyme-substrate interactions and protein synthesis.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: Another phenylalanine derivative with a nitro group instead of a trifluoromethyl group.
3-(3-Trifluoromethylphenyl)propionic acid: A similar compound with a trifluoromethyl group but lacking the amino and hydroxyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the amino and hydroxyl groups in 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid makes it unique. This combination of functional groups provides the compound with distinct chemical properties and biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
Clé InChI |
HKYYADCKLZFJMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


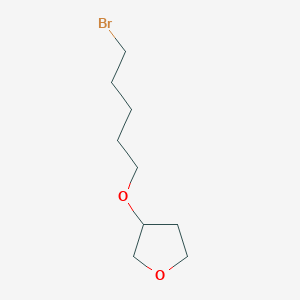
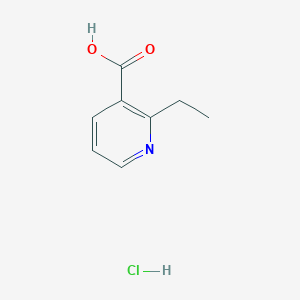
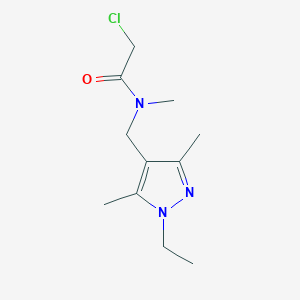

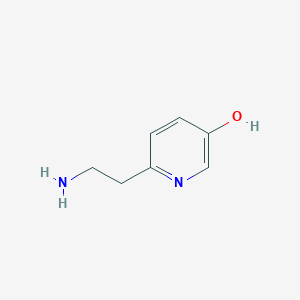


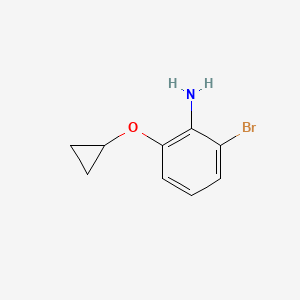
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)

